molecular formula C22H30O3 B12077485 1-Dehydromedroxyprogesterone

1-Dehydromedroxyprogesterone

Cat. No.: B12077485
M. Wt: 342.5 g/mol
InChI Key: QHEQDIOZYZOPKF-UHFFFAOYSA-N
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Description

1-Dehydromedroxyprogesterone is a synthetic derivative of medroxyprogesterone, a progestin hormone. It is known for its anti-inflammatory properties and is used in various medical and scientific applications. The compound is characterized by its unique structure, which includes a dehydrogenated bond at the first position of the medroxyprogesterone molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dehydromedroxyprogesterone typically involves the dehydrogenation of medroxyprogesterone. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Dehydromedroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can convert this compound back to medroxyprogesterone or other related compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-Dehydromedroxyprogesterone has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

    Medicine: It is investigated for its potential use in hormone replacement therapy and as a treatment for various inflammatory conditions.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Dehydromedroxyprogesterone involves its interaction with progesterone receptors in the body. By binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory and reproductive processes. The molecular targets include various enzymes and signaling pathways that regulate cellular responses to hormones.

Comparison with Similar Compounds

1-Dehydromedroxyprogesterone is similar to other progestins such as medroxyprogesterone acetate and dydrogesterone. its unique dehydrogenated structure gives it distinct properties, such as enhanced anti-inflammatory activity. Other similar compounds include:

    Medroxyprogesterone: A widely used progestin with applications in contraception and hormone replacement therapy.

    Dydrogesterone: A synthetic progestin used in the treatment of menstrual disorders and infertility.

    Megestrol acetate: Another progestin with applications in cancer treatment and appetite stimulation.

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12-13,16-18,25H,6-7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEQDIOZYZOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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